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(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine

Stereochemistry Experimental Control Nucleoside Analogs

(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine (CAS: 908130-61-0) is a specific stereoisomer of 7-deaza-2'-deoxy-7-iodoadenosine, a synthetic nucleoside analog characterized by a 7-deaza modification (replacement of N7 with carbon) and a 7-iodo substitution on the adenine base. It is explicitly documented as the inactive isomer of the active 7-deaza-2'-deoxy-7-iodoadenosine (HY-W048490, CAS: 166247-63-8).

Molecular Formula C11H13IN4O3
Molecular Weight 376.15 g/mol
Cat. No. B3068901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine
Molecular FormulaC11H13IN4O3
Molecular Weight376.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O
InChIInChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m1/s1
InChIKeyLIIIRHQRQZIIRT-CSMHCCOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine: Inactive Stereoisomer of a 7-Deaza-7-halogenated Nucleoside Analog


(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine (CAS: 908130-61-0) is a specific stereoisomer of 7-deaza-2'-deoxy-7-iodoadenosine, a synthetic nucleoside analog characterized by a 7-deaza modification (replacement of N7 with carbon) and a 7-iodo substitution on the adenine base [1]. It is explicitly documented as the inactive isomer of the active 7-deaza-2'-deoxy-7-iodoadenosine (HY-W048490, CAS: 166247-63-8) [1]. This compound is a member of the 7-deazapurine nucleoside class, which includes analogs such as 7-deaza-2'-deoxyadenosine, 8-bromo-2'-deoxyadenosine, and 7-deaza-7-iodo-dATP [2].

Why (2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine Cannot Be Substituted with Other 7-Deazapurine Analogs


Generic substitution among 7-deazapurine nucleoside analogs is scientifically untenable due to three critical sources of functional divergence: stereochemistry-dependent biological activity, halogen-specific reactivity profiles, and modification site-dependent polymerase compatibility. (2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine is a specific stereoisomer documented as the inactive isomer of 7-deaza-2'-deoxy-7-iodoadenosine [1]. This stereochemical specificity directly impacts its utility as an experimental control versus an active agent. Furthermore, 8-substituted adenosine triphosphates are poor substrates for DNA polymerases, whereas corresponding 7-substituted 7-deazaadenine nucleotides are efficiently incorporated [2]. The iodine atom at the C7 position serves as a heavy atom for X-ray crystallography phase determination and a reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira) , functionalities absent in non-halogenated 7-deaza analogs such as 7-deaza-2'-deoxyadenosine. 8-Bromo-2'-deoxyadenosine, while halogenated, induces syn-conformation due to steric hindrance at the 8-position, whereas the 7-deaza-7-iodo modification preserves the anti-conformation preferred by DNA polymerases [3].

Quantitative Differentiation Evidence: (2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine vs. Active Stereoisomer and Halogenated Analogs


Stereoisomer-Dependent Biological Activity: Inactive Control vs. Active 7-Deaza-2'-deoxy-7-iodoadenosine

(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine (CAS: 908130-61-0) is documented as the inactive stereoisomer of 7-deaza-2'-deoxy-7-iodoadenosine (HY-W048490, CAS: 166247-63-8) [1]. While the active stereoisomer 7-deaza-2'-deoxy-7-iodoadenosine demonstrates measurable kinase inhibitory activity against TRKA with an IC50 of 43 nM at 1 μM concentration , the (2S,3R,5S) isomer exhibits no comparable biological activity and is explicitly designated for use as an experimental control compound [1]. This stereochemical distinction is critical for experimental design requiring negative controls in biological assays.

Stereochemistry Experimental Control Nucleoside Analogs Kinase Inhibition

DNA Sequencing Quality Improvement: 7-Deaza-2'-deoxyadenosine Triphosphate vs. Natural dATP

Replacement of natural dATP with 7-deaza-2'-deoxyadenosine triphosphate (c7dATP) in Sanger sequencing significantly improves data quality by reducing electrophoretic compression artifacts caused by G and A residues [1]. When used in combination with c7dGTP, compression anomalies are further decreased [1]. Additionally, c7dATP produces more uniform chain termination frequencies when T7 polymerase incorporates fluorescence-labeled dideoxynucleotides [1]. The 7-deaza modification removes the N7 hydrogen bond acceptor involved in Hoogsteen base pairing, reducing secondary structure formation that causes compression . This class-level inference establishes the functional advantage of the 7-deaza scaffold, which is present in 7-deaza-2'-deoxy-7-iodoadenosine.

DNA Sequencing Chain Termination Electrophoretic Mobility Polymerase

Heavy Atom Capability for X-ray Crystallography: Iodo-Substituted vs. Non-Halogenated 7-Deaza Analogs

The iodine atom at the C7 position of 7-deaza-2'-deoxy-7-iodoadenosine serves as an excellent heavy atom derivative for solving the phase problem in X-ray crystallography of DNA-protein complexes and nucleic acid structures . The C-I bond can also be cleaved under UV irradiation (300-320 nm) to generate a reactive carbon-centered radical for photo-crosslinking studies . Non-halogenated 7-deaza-2'-deoxyadenosine (CAS: 68879-84-1) lacks this heavy atom functionality, rendering it unsuitable for phase determination via anomalous scattering. While 8-bromo-2'-deoxyadenosine (CAS: 14985-44-5) offers bromine as a heavy atom, the 8-substitution induces syn-conformation that deviates from the anti-conformation required for B-DNA geometry [1].

X-ray Crystallography Phase Determination Heavy Atom Derivative Structural Biology

Polymerase Incorporation Efficiency: 7-Substituted 7-Deazaadenine Nucleotides vs. 8-Substituted Adenosine Analogs

7-Substituted 7-deazaadenine nucleotides are efficiently incorporated by DNA polymerases in place of dATP, whereas 8-substituted adenosine triphosphates are poor substrates [1]. Specifically, Pwo (Pyrococcus woesei) DNA polymerase efficiently incorporates 7-substituted 7-deazaadenine nucleotides, but exhibits poor incorporation of 8-substituted adenosine triphosphates [1]. This differential polymerase tolerance is attributed to the steric hindrance at the 8-position, which forces the nucleoside into a syn-conformation incompatible with the polymerase active site, whereas 7-deaza-7-substituted analogs maintain the required anti-conformation [2]. 7-Deaza-2'-deoxy-7-iodoadenosine is designed for incorporation into DNA using Vent(exo-) polymerase primer extension [3].

DNA Polymerase Nucleotide Incorporation Primer Extension Modified Nucleotides

Silver Ion-Mediated Mismatch Binding Specificity: 7-Deaza-7-iodo-dA vs. Natural dA

Silver ion binding was not observed for the dA-dG mismatch but took place when mismatches were formed between 7-deazaadenine (including 7-deaza-7-iodo-dA) and guanine [1]. Stoichiometric UV titration experiments confirmed that one silver ion is captured by one mismatch involving 7-deazaadenine derivatives [1]. New phosphoramidites were prepared from 7-deaza-dA, 7-deaza-7-iodo-dA, and 7-cyclopropyl-7-deaza-dA for investigating silver-mediated dA*-dC and dA*-dG base pairs (where dA* denotes 7-deaza-dA, 7-deaza-7-iodo-dA, and 7-cyclopropyl-7-deaza-dA) [2]. This metal-mediated base pairing functionality is absent in natural dA-dG mismatches.

Metal-Mediated Base Pairing Mismatch Stabilization DNA Nanotechnology Non-canonical Base Pairs

Validated Application Scenarios for (2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine Based on Quantitative Evidence


Negative Control for Kinase Inhibition Assays Using 7-Deaza-2'-deoxy-7-iodoadenosine

(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine serves as an essential inactive stereoisomer control in experiments evaluating the kinase inhibitory activity of 7-deaza-2'-deoxy-7-iodoadenosine . In assays where the active stereoisomer (HY-W048490) demonstrates TRKA inhibition with IC50 = 43 nM at 1 μM , the (2S,3R,5S) isomer produces no comparable inhibition, enabling researchers to distinguish stereospecific target engagement from non-specific assay interference .

Synthesis of 7-Substituted 7-Deaza-2'-deoxyadenosine Derivatives via Pd-Catalyzed Cross-Coupling

7-Deaza-2'-deoxy-7-iodoadenosine (active stereoisomer, CAS: 166247-63-8) serves as a versatile precursor for synthesizing 7-substituted 7-deaza-2'-deoxyadenosine derivatives through Pd(0)-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Heck) . The C7-iodo group provides a reactive handle for attaching alkynes, fluorescent dyes, biotin, amino acids, or other functional tags, enabling site-specific modification of oligonucleotides for probe development and functionalized DNA construction . This compound has been specifically used for preparing 7-substituted 7-deaza-2'-deoxyadenosines including C-7 propyne analogs .

X-ray Crystallography Heavy Atom Phasing for Nucleic Acid Structure Determination

The iodine atom (atomic number 53) at the C7 position of 7-deaza-2'-deoxy-7-iodoadenosine provides strong anomalous scattering for solving the phase problem in X-ray crystallography of DNA-protein complexes and oligonucleotide structures . Unlike 8-bromo-2'-deoxyadenosine, which induces syn-conformation that deviates from native B-DNA geometry, 7-deaza-2'-deoxy-7-iodoadenosine maintains the anti-conformation required for crystallographic studies of native-like DNA structures . The compound also enables photo-crosslinking studies under UV irradiation (300-320 nm) due to C-I bond cleavage generating a reactive radical .

Metal-Mediated DNA Mismatch Studies and DNA Nanotechnology

Phosphoramidites prepared from 7-deaza-7-iodo-dA enable the investigation of silver ion-mediated non-canonical base pairing in DNA duplexes . Unlike natural dA-dG mismatches, which exhibit no silver ion binding, 7-deazaadenine-guanine mismatches (including 7-deaza-7-iodo-dA) capture one silver ion per mismatch as confirmed by stoichiometric UV titration . This property supports applications in metal-sensing DNA devices, DNA-based nanotechnology, and studies of metal-nucleic acid interactions .

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